molecular formula C9H17Cl2N3O B1402597 3-(4-Methylpiperidin-4-yl)-1H-pyrazol-5-ol dihydrochloride CAS No. 1452549-56-2

3-(4-Methylpiperidin-4-yl)-1H-pyrazol-5-ol dihydrochloride

Cat. No. B1402597
CAS RN: 1452549-56-2
M. Wt: 254.15 g/mol
InChI Key: YQMIZYYVOFRBKI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidones, which serve as precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day . The piperidone analogs that are synthesized have been bio-assayed for their varied activity .

Scientific Research Applications

Pharmaceutical Applications

Piperidines, which are part of the structure of these compounds, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis of Luminescent Lanthanide Compounds

Derivatives similar to these compounds have been utilized to synthesize luminescent lanthanide compounds for biological sensing.

Synthesis of Iron Complexes

These compounds have been used to create iron complexes that exhibit unusual thermal and photochemical spin-state transitions.

Water Oxidation Catalysts

Studies on Ru complexes for water oxidation have involved 4-substituted pyridines, which are structurally related to these compounds. These complexes have shown promise in the evolution of oxygen, contributing to research on sustainable energy.

Inhibition of cGMP-Dependent Protein Kinase

A compound structurally similar to these compounds has been identified as an inhibitor of cGMP-dependent protein kinase in Apicomplexan parasites, indicating its potential use in antiparasitic therapies.

Corrosion Inhibition

Pyridine derivatives, including compounds similar to these, have been studied for their effectiveness as corrosion inhibitors on mild steel surfaces in acidic environments, which is crucial for industrial applications.

Chemical Reactions with Dichloromethane

Pyridine derivatives react with dichloromethane to form methylenebispyridinium dichloride compounds, which may have implications in various chemical applications.

Synthesis of Functionalized Pyridines

The synthesis of functionalized pyridines, like those derived from these compounds, has been explored for their potential use in pharmaceuticals and materials science.

properties

IUPAC Name

5-(4-methylpiperidin-4-yl)-1,2-dihydropyrazol-3-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.2ClH/c1-9(2-4-10-5-3-9)7-6-8(13)12-11-7;;/h6,10H,2-5H2,1H3,(H2,11,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMIZYYVOFRBKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)C2=CC(=O)NN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylpiperidin-4-yl)-1H-pyrazol-5-ol dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Methylpiperidin-4-yl)-1H-pyrazol-5-ol dihydrochloride
Reactant of Route 2
3-(4-Methylpiperidin-4-yl)-1H-pyrazol-5-ol dihydrochloride
Reactant of Route 3
3-(4-Methylpiperidin-4-yl)-1H-pyrazol-5-ol dihydrochloride
Reactant of Route 4
3-(4-Methylpiperidin-4-yl)-1H-pyrazol-5-ol dihydrochloride
Reactant of Route 5
3-(4-Methylpiperidin-4-yl)-1H-pyrazol-5-ol dihydrochloride
Reactant of Route 6
3-(4-Methylpiperidin-4-yl)-1H-pyrazol-5-ol dihydrochloride

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